molecular formula C12H13N3O3S B12717260 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester CAS No. 81960-07-8

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester

Cat. No.: B12717260
CAS No.: 81960-07-8
M. Wt: 279.32 g/mol
InChI Key: TVFIRMGXFYQDAJ-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of pyridine, thiazine, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazine rings, followed by the introduction of the carboxylic acid and ester groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(allylimino)-3,7-dimethyl-4-oxo-, ethyl ester
  • 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(ethylimino)-3,7-dimethyl-4-oxo-, ethyl ester

Uniqueness

Compared to similar compounds, 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester may exhibit unique chemical properties, reactivity, and biological activities. These differences can be attributed to variations in the substituents and functional groups attached to the core structure, which influence the compound’s behavior and interactions.

Properties

CAS No.

81960-07-8

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

ethyl 7-methyl-2-(methylamino)-4-oxopyrido[3,2-e][1,3]thiazine-6-carboxylate

InChI

InChI=1S/C12H13N3O3S/c1-4-18-11(17)7-5-8-9(16)15-12(13-3)19-10(8)14-6(7)2/h5H,4H2,1-3H3,(H,13,15,16)

InChI Key

TVFIRMGXFYQDAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(S2)NC)C

Origin of Product

United States

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